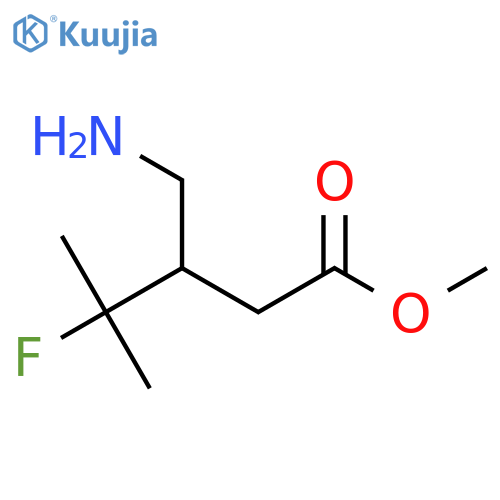

Cas no 2229314-05-8 (methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate)

2229314-05-8 structure

商品名:methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate

- 2229314-05-8

- EN300-1767931

-

- インチ: 1S/C8H16FNO2/c1-8(2,9)6(5-10)4-7(11)12-3/h6H,4-5,10H2,1-3H3

- InChIKey: MAGFJLLOSQMQNQ-UHFFFAOYSA-N

- ほほえんだ: FC(C)(C)C(CN)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 177.11650692g/mol

- どういたいしつりょう: 177.11650692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767931-0.05g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 0.05g |

$1261.0 | 2023-09-20 | ||

| Enamine | EN300-1767931-2.5g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1767931-0.1g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1767931-10.0g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1767931-10g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 10g |

$6450.0 | 2023-09-20 | ||

| Enamine | EN300-1767931-1g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1767931-1.0g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1767931-5.0g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1767931-5g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1767931-0.5g |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |

2229314-05-8 | 0.5g |

$1440.0 | 2023-09-20 |

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2229314-05-8 (methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量